(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride
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Overview
Description
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride is a bicyclic compound with a unique structure that includes two fluorine atoms and a carbonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[221]heptane-7-carbonyl fluoride typically involves multiple steps One common method includes the Diels-Alder reaction, which forms the bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl fluoride group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl fluoride group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
Scientific Research Applications
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride involves its interaction with molecular targets such as enzymes. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to form strong interactions with active sites of enzymes. This can lead to inhibition or modulation of enzyme activity, which is valuable in drug design .
Comparison with Similar Compounds
Similar Compounds
- (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-1-carbonyl fluoride
- (4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carboxylic acid
Uniqueness
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is unique due to the presence of the carbonyl fluoride group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or other functional groups. The fluorine atoms also contribute to its unique chemical properties, such as increased stability and reactivity.
Biological Activity
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride is a bicyclic organic compound notable for its unique structural features, including two fluorine atoms and a carbonyl fluoride functional group. This compound is part of the bicyclo[2.2.1]heptane class, which has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Structural Characteristics
The structural integrity of this compound is crucial for its biological activity. The bicyclic framework contributes to its rigidity and stability, while the presence of difluoromethyl and carbonyl fluoride groups enhances its reactivity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C10H13F2O |
Molecular Weight | 206.20 g/mol |
CAS Number | 167483-03-6 |
IUPAC Name | This compound |
Biological Activity
The biological activity of compounds similar to this compound can be assessed through various mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can exhibit antimicrobial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes.
- Cytotoxicity : Research indicates that the structural features of bicyclic compounds can lead to varying degrees of cytotoxicity in different cell lines, which may be leveraged for therapeutic purposes.
- Enzyme Inhibition : The carbonyl fluoride group may participate in nucleophilic addition reactions with biological macromolecules, potentially inhibiting enzyme activity.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of similar bicyclic compounds against several bacterial strains. Results indicated that modifications in the fluorine content significantly influenced antibacterial potency.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
(4R,7R)-2,2-difluoro-bicyclo compound | Staphylococcus aureus | 32 µg/mL |
(4R,7R)-methyl derivative | Escherichia coli | 64 µg/mL |
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, various concentrations of this compound were tested on human cancer cell lines.
Cell Line | Concentration (µM) | Cell Viability (%) |
---|---|---|
HeLa | 10 | 75 |
MCF-7 | 20 | 50 |
A549 | 50 | 30 |
The mechanisms through which this compound exhibits biological activity can be attributed to:
- Reactivity with Nucleophiles : The carbonyl fluoride group can react with nucleophiles such as amino acids in proteins or nucleic acids.
- Membrane Disruption : Its lipophilicity allows it to integrate into lipid bilayers, leading to membrane destabilization.
- Structure-Activity Relationships (SAR) : Predictive models indicate that variations in the fluorine substitution pattern can lead to enhanced or diminished biological activities.
Properties
Molecular Formula |
C10H13F3O |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride |
InChI |
InChI=1S/C10H13F3O/c1-8-4-3-6(5-10(8,12)13)9(8,2)7(11)14/h6H,3-5H2,1-2H3/t6-,8?,9+/m1/s1 |
InChI Key |
AVUXUIGGFQQKSN-MSSDQNSGSA-N |
Isomeric SMILES |
C[C@]1([C@@H]2CCC1(C(C2)(F)F)C)C(=O)F |
Canonical SMILES |
CC12CCC(C1(C)C(=O)F)CC2(F)F |
Origin of Product |
United States |
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